molecular formula C16H14O2S3 B8555861 Ethyl 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetate CAS No. 163463-80-7

Ethyl 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetate

Cat. No. B8555861
CAS RN: 163463-80-7
M. Wt: 334.5 g/mol
InChI Key: NZELHOXCCGMAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetate is a useful research compound. Its molecular formula is C16H14O2S3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

163463-80-7

Product Name

Ethyl 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetate

Molecular Formula

C16H14O2S3

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl 2-(2,5-dithiophen-2-ylthiophen-3-yl)acetate

InChI

InChI=1S/C16H14O2S3/c1-2-18-15(17)10-11-9-14(12-5-3-7-19-12)21-16(11)13-6-4-8-20-13/h3-9H,2,10H2,1H3

InChI Key

NZELHOXCCGMAKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis of 3T-ET is carried by first synthesizing ethyl 2-(2,5-dibromothiophen-3-yl)acetate using known methods and is performed as follows. Ethyl 2-(2,5-dibromothiophen-3-yl)acetate (6.4 g, 10 mmol) and 2-(tributylstannyl)thiophene (15 g, 20 mmol) are added to a 30 mL dry DMF solution of dichlorobis-(triphenylphosphine)palladium (1.3 g, 1.5 mmol). After three freeze thaw cycles, the mixture is heated at 100° C. for 48 hours. The mixture is cooled to room temperature and poured into a beaker containing 150 mL of water and subsequently extracted with CH2Cl2. The extracted CH2Cl2 mixture is dried with Na2SO4. After filtering and evaporation of solvent, the crude product is purified by chromatography on silica gel using toluene as eluent. The final product is obtained in 85% yield as pale yellow oil. The characterization of the compound is consistent with that published in the literature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

The procedure described by Taranekar et al30 was modified to synthesize G03TCOOR. Ethyl 2-(2,5-dibromothiophen-3-yl)acetate (6.4 g, 10 mmol) and 2-(tributylstannyl) thiophene (1.5 g, 20 mmol) were added to a 30 mL dry dimethylformamide (DMF) solution of dichlorobis(triphenylphosphine)palladium (Pd(dpp)Cl2) (1.3 g, 1.5 mmol). After three freeze thaw cycles, the mixture was heated at 100° C. for 48 hr. The mixture was cooled to room temperature and poured into a beaker containing 150 mL of water and subsequently extracted with CH2Cl2. The extracted CH2Cl2 mixture was dried with Na2SO4. After filtration and evaporation of the solvent, the crude product was purified by chromatography on silica gel using toluene as an eluent. The final product was obtained in 85% yield as pale yellow oil. The characterization of the compound was found in accordance with the literature.1 1H NMR (CDCl3): δ 6.8-7.2 (m, 7H), 4.19 (q, 2H, J=7.15 Hz), 3.72 (s, 2H), 1.27 (t, 41-1, J=7.14 Hz) as shown in FIG. 29.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
85%

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